E3 Ligase Ligand-Linker Conjugates 20 are specialized compounds designed for use in targeted protein degradation technologies, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs utilize the ubiquitin-proteasome system to selectively degrade specific proteins by recruiting E3 ligases, which are crucial for the ubiquitination process that marks proteins for degradation. The conjugates consist of a ligand that binds to an E3 ligase, a linker that connects this ligand to a warhead targeting the protein of interest, and are classified based on their chemical structure and functional capabilities.
E3 ligases are categorized into three main classes based on their mechanisms of action: RING (Really Interesting New Gene) E3 ligases, HECT (Homologous to E6AP C-terminus) E3 ligases, and RBR (RING-between-RING) E3 ligases. RING E3 ligases facilitate direct transfer of ubiquitin from E2 enzymes to substrates, while HECT and RBR E3 ligases form thioester intermediates before transferring ubiquitin to substrates . The conjugates derived from various sources, including natural products and synthetic compounds, have been developed to enhance the efficacy of PROTACs by improving their binding affinity and specificity for target proteins .
The synthesis of E3 Ligase Ligand-Linker Conjugates typically involves several key steps:
E3 Ligase Ligand-Linker Conjugates typically feature:
The structural details can vary based on the specific application but generally conform to a modular design allowing for customization based on target proteins and desired pharmacokinetic properties .
The primary chemical reactions involved in synthesizing E3 Ligase Ligand-Linker Conjugates include:
The mechanism by which E3 Ligase Ligand-Linker Conjugates operate involves:
E3 Ligase Ligand-Linker Conjugates exhibit several important physical and chemical properties:
Relevant data regarding solubility, stability profiles, and permeability studies are critical for evaluating their potential as therapeutic agents.
E3 Ligase Ligand-Linker Conjugates have significant applications in:
The ubiquitin-proteasome system (UPS) is the primary machinery for selective intracellular protein degradation, involving a cascade of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. E3 ligases confer substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2 enzymes. Subsequent polyubiquitination (typically via K48 linkages) marks proteins for proteasomal destruction, maintaining cellular homeostasis [1] [4]. Among >600 human E3 ligases, CRBN (Cereblon)—a substrate receptor of the CRL4 complex—is critically leveraged in proteolysis-targeting chimeras (PROTACs). CRBN’s ligand-binding domain can be reprogrammed by immunomodulatory drugs (e.g., thalidomide) to degrade non-native substrates, forming the basis for E3 Ligase Ligand-Linker Conjugate 20’s design [6] [9].
Early PROTACs (circa 2001) used peptide-based E3 ligands (e.g., ALAPYIP for VHL), suffering from poor cell permeability and stability. The field transformed with the discovery of small-molecule E3 ligands, notably thalidomide analogs for CRBN (2010s) and VH032 for VHL. These enabled cell-permeable, heterobifunctional degraders with catalytic activity. Current research focuses on expanding the E3 ligase toolbox (e.g., MDM2, cIAP) and optimizing linker chemistry to enhance ternary complex formation [3] [5]. Challenges remain in empirically predicting degradation efficiency, as cytotoxicity or off-target ubiquitination can confound results without rigorous controls (e.g., E3 knockout, competitive inhibitors) [3].
E3 ligase ligand-linker conjugates are modular building blocks for PROTAC synthesis, comprising:
Table 1: Key Characteristics of E3 Ligase Ligand-Linker Conjugate 20
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₁N₅O₅ |
Molecular Weight | 539.67 g/mol |
E3 Ligand Moiety | Thalidomide (HY-14658) |
Target E3 Ligase | CRBN |
Function in PROTACs | CRBN recruiter & synthetic intermediate |
Purity | ≥98% (analytical HPLC) |
CAS Reference | CID 134821686 (PubChem) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7